molecular formula C9H10ClNO B8588629 4-Chloro-1-(4-pyridinyl)-1-butanone

4-Chloro-1-(4-pyridinyl)-1-butanone

Cat. No.: B8588629
M. Wt: 183.63 g/mol
InChI Key: DUNPXWOFDQPIRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-1-(4-pyridinyl)-1-butanone is an organic compound that belongs to the class of pyridyl ketones It is characterized by a pyridine ring substituted with a chloropropyl group and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-(4-pyridinyl)-1-butanone typically involves the reaction of 4-pyridylketone with 3-chloropropyl halides under basic conditions. One common method involves the use of potassium carbonate as a base and dimethylformamide (DMF) as a solvent. The reaction is carried out at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-(4-pyridinyl)-1-butanone can undergo various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The chloropropyl group can participate in nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atom in the chloropropyl group.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Chloro-1-(4-pyridinyl)-1-butanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be employed in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It is used in the production of materials with specific chemical properties, such as polymers and coatings

Mechanism of Action

The mechanism of action of 4-Chloro-1-(4-pyridinyl)-1-butanone involves its interaction with various molecular targets. The ketone group can form hydrogen bonds with biological molecules, while the chloropropyl group can participate in covalent bonding with nucleophilic sites. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

    3-Bromopropyl-4-pyridylketone: Similar structure but with a bromine atom instead of chlorine.

    3-Fluoropropyl-4-pyridylketone: Similar structure but with a fluorine atom instead of chlorine.

    4-Pyridylketone: Lacks the chloropropyl group.

Uniqueness

4-Chloro-1-(4-pyridinyl)-1-butanone is unique due to the presence of the chloropropyl group, which imparts specific reactivity and properties. The chlorine atom can be readily substituted, making it a versatile intermediate for further chemical modifications .

Properties

Molecular Formula

C9H10ClNO

Molecular Weight

183.63 g/mol

IUPAC Name

4-chloro-1-pyridin-4-ylbutan-1-one

InChI

InChI=1S/C9H10ClNO/c10-5-1-2-9(12)8-3-6-11-7-4-8/h3-4,6-7H,1-2,5H2

InChI Key

DUNPXWOFDQPIRH-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C(=O)CCCCl

Origin of Product

United States

Synthesis routes and methods

Procedure details

The title compound was synthesized from chlorobutyryl chloride (141 mg), pyridine (2 ml), and AlCl3 (260 mg).
Quantity
141 mg
Type
reactant
Reaction Step One
Name
Quantity
260 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.